N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide is a synthetic organic compound characterized by the presence of a cyclopentyl group, a sulfonamide group, and a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl intermediate, which can be achieved through the hydroxylation of cyclopentane using an oxidizing agent such as hydrogen peroxide or a peracid.
Sulfonamide Formation: The cyclopentyl intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. This reaction forms the sulfonamide linkage.
Final Product Formation: The final step involves the coupling of the cyclopentyl sulfonamide with a suitable methylating agent to introduce the methyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentyl ring can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: Used as a probe to study the interactions of sulfonamide compounds with proteins and other biomolecules.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The cyclopentyl and methylbenzene moieties contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-hydroxycyclopentyl)methyl]acetamide
- N-[(1-hydroxycyclopentyl)methyl]benzamide
- N-[(1-hydroxycyclopentyl)methyl]-4-chlorobenzene-1-sulfonamide
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide is unique due to the combination of its cyclopentyl, sulfonamide, and methylbenzene groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that may not be achievable with other similar compounds.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-12(7-5-11)18(16,17)14-10-13(15)8-2-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYDPDKAYIAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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